

A Comparative Guide to the Structure-Activity Relationship of Isonicotinaldehyde Analogs

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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isonicotinaldehyde analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information presented is collated from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.

Quantitative Data Summary

The biological activity of isonicotinaldehyde analogs, primarily isonicotinoyl hydrazones, is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of these compounds.

Anticancer Activity of Isonicotinoyl Hydrazone Derivatives

The cytotoxicity of isonicotinoyl hydrazone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing anticancer activity.

Compound ID/Substituent	Cancer Cell Line	IC50 (µg/mL)	Reference
Series 1			
Unsubstituted	HCT-116	>100	
2-OH	HCT-116	0.81	
3-OH	HCT-116	2.15	
4-OH	HCT-116	1.83	
2-OCH3	HCT-116	25.1	
4-N(CH3)2	HCT-116	1.01	
Series 2			
(E)-N'-(4-fluorobenzylidene)isonicotinohydrazide	Various	Significant Activity	[1]
(E)-N'-(4-nitrobenzylidene)isonicotinohydrazide	Various	Significant Activity	[1]

Note: The specific IC50 values for some compounds were described as "significant" without precise numerical data in the referenced literature.[1]

From the data, it is evident that the presence and position of hydroxyl groups on the benzene ring play a crucial role in the anticancer activity of this class of compounds, with the ortho-position being particularly favorable.[2]

Antimicrobial Activity of Isonicotinoyl Hydrazone Derivatives

Isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones, have demonstrated notable antimicrobial potential. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.[3][4]

Compound ID/Substituent	Test Organism	MIC (µg/mL)	Reference
Isoniazid/2-hydroxynicotinal Schiff base	Staphylococcus aureus	201.25	[3]
Isoniazid/2-hydroxynicotinal Schiff base	Escherichia coli	100.63	[3]
N'-(4-fluorobenzylidene)isonicotinohydrazide	Escherichia coli	1.55 mM	[3]
Unspecified Isonicotinohydrazone Derivative	Staphylococcus aureus	8	[3]
Unspecified Isonicotinohydrazone Derivative	Escherichia coli	4	[3]
Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone	Escherichia coli	500	[3]
Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone	Staphylococcus aureus	1000	[3]
NH3 (Isonicotinic hydrazone of vanillin)	Escherichia coli	Significant Inhibition	[5]
NH5 (Isonicotinic hydrazone of salicylaldehyde)	Bacillus subtilis	Significant Inhibition	[5]

Note: "Significant Inhibition" indicates a notable zone of inhibition was observed, but a precise MIC value was not provided in the text.[5]

Modifications to the basic isonicotinoyl hydrazone structure can lead to compounds with potent antibacterial and antifungal activities. For instance, certain substitutions on the aromatic aldehyde portion of the molecule have been shown to enhance antimicrobial efficacy.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]
- **Compound Treatment:** Serial dilutions of the test compounds are prepared and added to the wells. The plates are then incubated for a further 48-72 hours.[4]
- **MTT Addition:** A solution of MTT (typically 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[7]
- **Solubilization:** A solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]

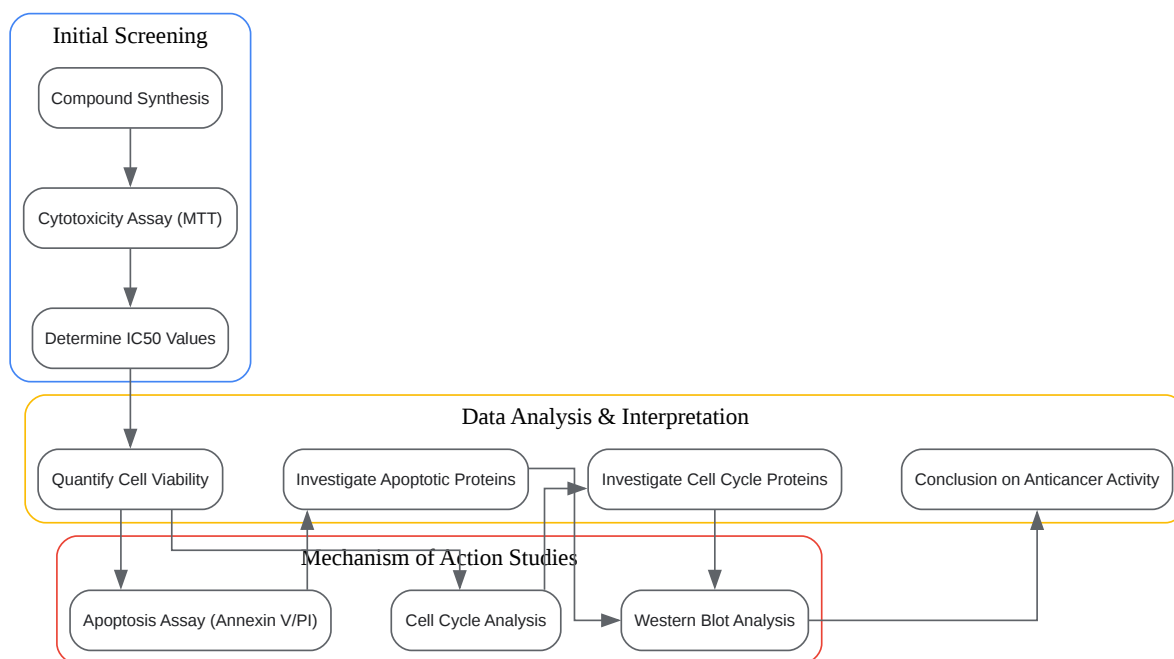
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[\[3\]](#)[\[8\]](#)

- **Preparation of Compound Stock Solution:** The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[\[3\]](#)
- **Serial Dilutions:** Two-fold serial dilutions of the compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[\[8\]](#)[\[9\]](#)
- **Inoculum Preparation:** The microbial strain to be tested is cultured to a standardized cell density (e.g., 0.5 McFarland standard).[\[3\]](#) This standardized inoculum is then further diluted to the final required concentration.[\[3\]](#)
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the standardized microbial suspension.[\[8\]](#) The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[\[3\]](#)
- **Determination of MIC:** After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[3\]](#)[\[8\]](#)

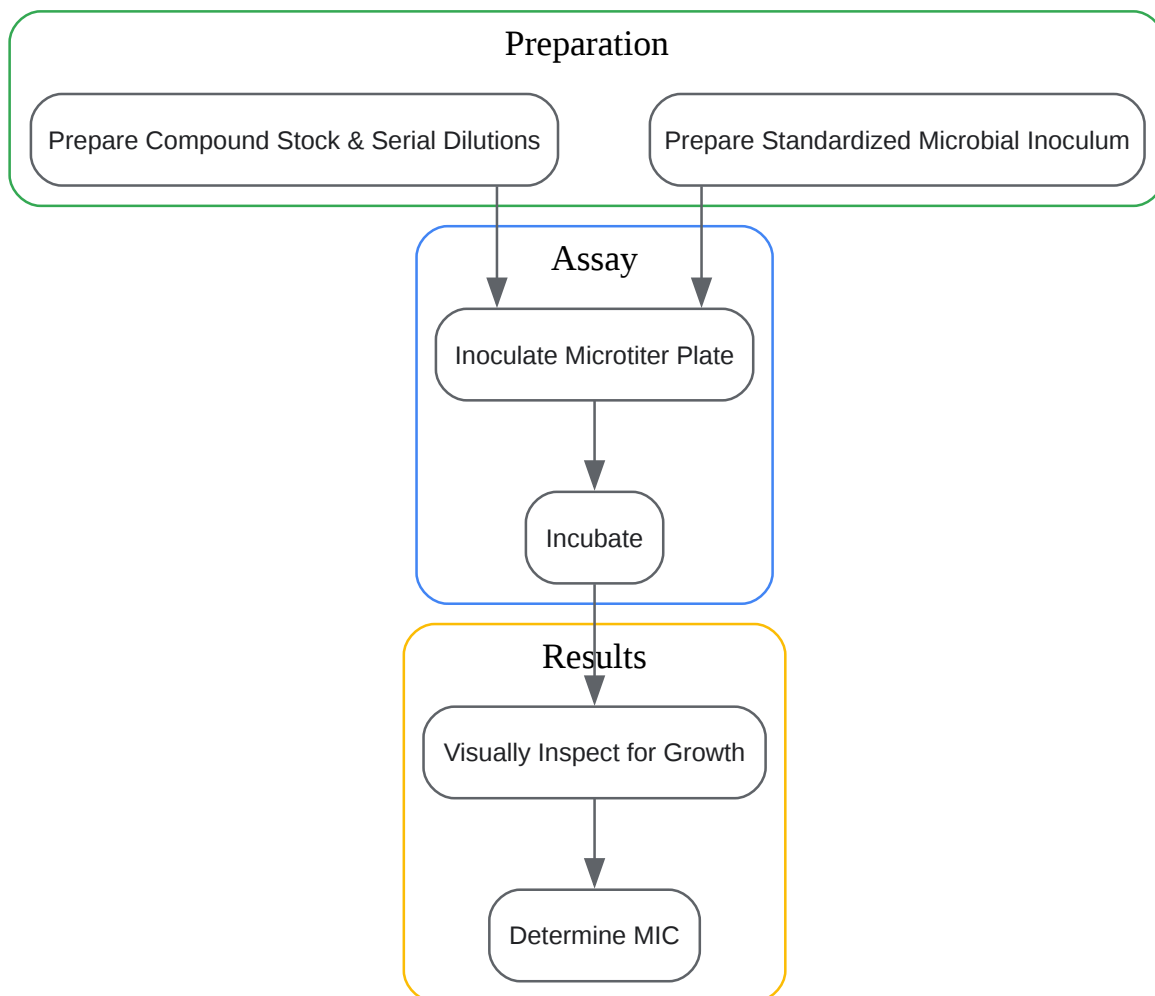
Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of isonicotinaldehyde analogs.



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Experimental workflow for anticancer activity evaluation.



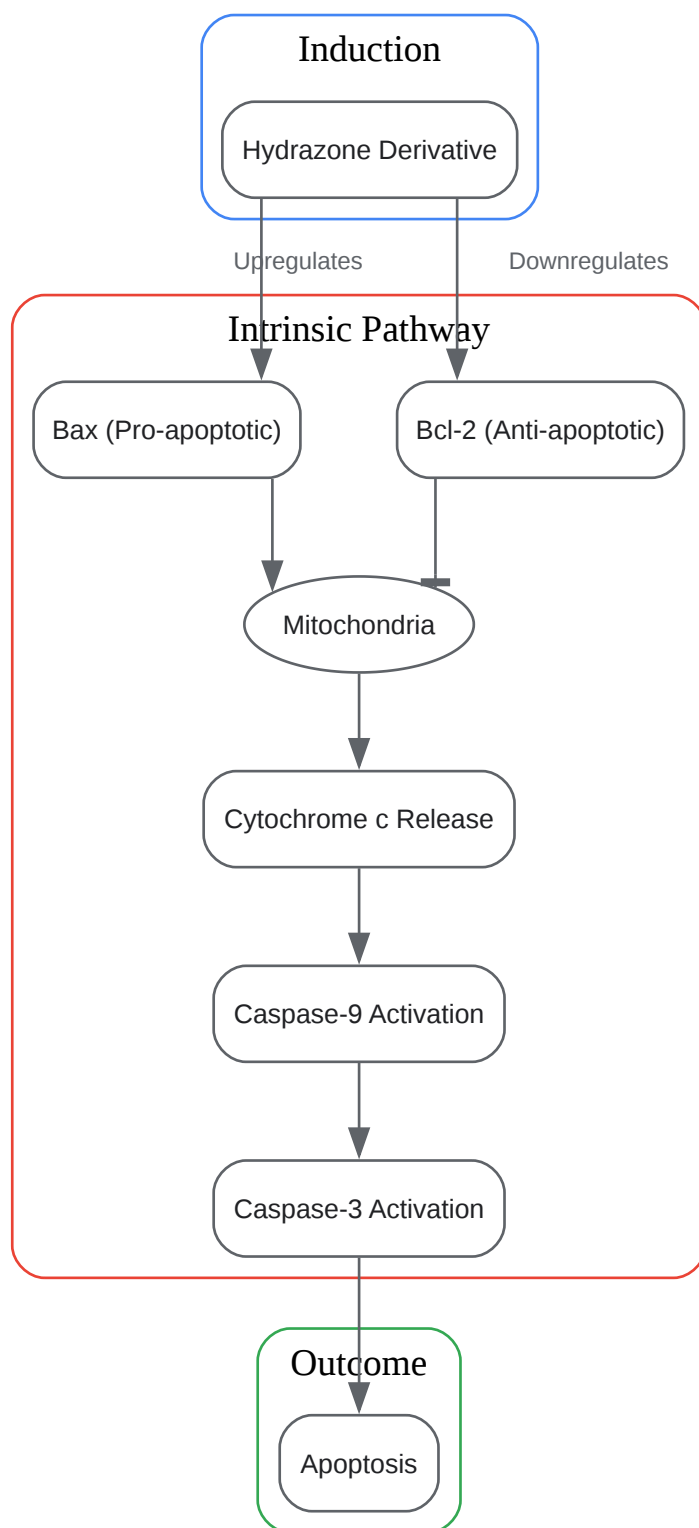
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Workflow for MIC Determination.



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Antimicrobial Mechanism of Action of Isoniazid.



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Proposed Apoptosis Induction Pathway by Hydrazone Derivatives.

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